Product packaging for D-Mannitol-1,2-13C2(Cat. No.:)

D-Mannitol-1,2-13C2

Cat. No.: B13860374
M. Wt: 184.16 g/mol
InChI Key: FBPFZTCFMRRESA-KEORKCHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Mannitol-1,2-13C2 is a chemically pure, stable isotope-labeled sugar alcohol essential for advanced research applications. With two carbon-13 atoms at the 1 and 2 positions and a high isotopic enrichment of 99%, this compound serves as a critical tracer for investigating metabolic pathways and dynamics in both in vitro and in vivo systems . The molecular formula is 13C2C4H14O6, and it has a molecular weight of 184.16 g/mol . This labeled mannitol is particularly valuable in the field of neurology and traumatology. It is used in studies of cerebral metabolism following traumatic brain injury (TBI), where it helps researchers understand how the traumatized brain processes energy substrates like glucose . By using 13C-labeled compounds, scientists can trace the metabolic fate of specific carbons through biochemical pathways via techniques such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, providing unparalleled insight into cellular energy production and utilization . Beyond its role as a metabolic tracer, the unlabeled form of D-Mannitol is FDA-approved for various clinical uses, including reducing intracranial and intraocular pressure and as an osmotic diuretic . This broad scope of action underscores the compound's biological relevance and justifies its selection as a model molecule for isotopic labeling in foundational research. This compound is intended for research purposes only and is not for use in diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O6 B13860374 D-Mannitol-1,2-13C2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14O6

Molecular Weight

184.16 g/mol

IUPAC Name

(2R,3R,4R,5R)-(1,2-13C2)hexane-1,2,3,4,5,6-hexol

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6-/m1/s1/i1+1,3+1

InChI Key

FBPFZTCFMRRESA-KEORKCHZSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([13C@@H]([13CH2]O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O

Origin of Product

United States

Synthesis and Isotopic Enrichment Strategies for Research Grade D Mannitol 1,2 13c2

Chemical Synthesis Pathways for Targeted Positional 13C-Labeling of Mannitol (B672) Analogues

The introduction of ¹³C labels at specific positions within the mannitol molecule is a complex process that demands precise chemical strategies. While information on the direct synthesis of D-Mannitol-1,2-¹³C₂ is not extensively detailed in the public domain, the principles of synthesizing isotopically labeled monosaccharides can be inferred from related methodologies. These syntheses often commence with a smaller, non-labeled precursor molecule, which is then elaborated to the desired labeled hexitol.

A common strategy involves the use of ¹³C-labeled building blocks, such as potassium cyanide (K¹³CN) or nitromethane (B149229) (CH₃¹³NO₂), which can be used to extend a carbon chain. For instance, a multi-step synthesis could start from a five-carbon sugar derivative, which is then reacted with a ¹³C-labeled cyanide to introduce the sixth carbon, ultimately forming the C1 position of mannitol. Subsequent stereoselective reductions and protecting group manipulations would be necessary to yield the final D-mannitol stereochemistry.

Another approach could involve the Wittig reaction, a powerful tool for carbon-carbon bond formation. researchgate.net This method could utilize a ¹³C-labeled phosphonium (B103445) ylide to introduce a labeled carbon at a specific position on a precursor aldehyde or ketone. The resulting alkene would then undergo further transformations, such as dihydroxylation and reduction, to generate the mannitol backbone with the desired isotopic label.

Enzymatic and Biotechnological Routes for D-Mannitol-1,2-13C2 Production for Research

Biotechnological methods present a promising alternative to chemical synthesis for the production of isotopically labeled compounds, often offering higher specificity and yields under milder reaction conditions. sci-hub.seresearchgate.net The production of D-Mannitol-1,2-¹³C₂ for research can be achieved through microbial fermentation or enzymatic catalysis, leveraging the metabolic pathways of various microorganisms. researchgate.netresearchgate.net

A key enzyme in the biological production of mannitol is mannitol dehydrogenase (MDH). researchgate.net This enzyme catalyzes the reduction of fructose (B13574) to mannitol. By providing a ¹³C-labeled fructose precursor, it is possible to generate ¹³C-labeled mannitol. For the specific production of D-Mannitol-1,2-¹³C₂, a correspondingly labeled fructose, such as D-Fructose-1,2-¹³C₂, would be required as the substrate. This labeled fructose could be produced either through chemical synthesis or by feeding microorganisms with simpler, commercially available ¹³C-labeled precursors like [1,2-¹³C₂]glucose.

Several microorganisms, including various species of lactic acid bacteria (LAB), yeasts, and fungi, are known to produce mannitol. researchgate.netresearchgate.net Genetically modified strains of organisms like Lactococcus lactis have been developed to enhance mannitol production. rsc.orgwur.nl These engineered microbes can be cultured in a medium containing the desired ¹³C-labeled carbon source, which they will metabolize and convert into labeled mannitol. For instance, providing [1,2-¹³C₂]glucose to a suitable microbial culture could lead to the formation of D-Mannitol-1,2-¹³C₂ through the organism's metabolic machinery. The efficiency of label incorporation and the final isotopic enrichment would depend on the specific metabolic pathways active in the chosen microorganism and the culture conditions. nih.gov

A study on Cryptococcus neoformans demonstrated the assimilation of D-[1-¹³C]mannitol for the synthesis of glucuronoxylomannan, indicating that the mannitol carbon chain remains intact during this process. nih.govpsu.edunih.gov This suggests that providing a specifically labeled precursor can result in a predictably labeled product.

The use of purified enzymes in vitro offers another route. For example, mannitol-1-phosphate dehydrogenase and mannitol-1-phosphatase are two enzymes involved in a biosynthetic pathway for mannitol. wur.nl A cell-free system containing these enzymes, along with the necessary cofactors and a ¹³C-labeled substrate, could be designed for the controlled synthesis of D-Mannitol-1,2-¹³C₂.

Quality Control and Isotopic Purity Assessment for Research Applications of this compound

The utility of D-Mannitol-1,2-¹³C₂ in research is critically dependent on its chemical and isotopic purity. buchem.com Rigorous quality control is therefore essential to validate the identity, concentration, and isotopic enrichment of the final product. researchgate.netrsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary technique for both structural confirmation and isotopic analysis. nih.govwikipedia.org ¹³C-NMR spectroscopy directly detects the ¹³C nuclei, allowing for the verification of the label's position within the molecule. researchgate.nethmdb.ca The chemical shifts of the carbon atoms in D-mannitol are well-characterized, and the presence of enhanced signals at the C1 and C2 positions would confirm the successful targeted labeling. nih.govhmdb.ca Proton (¹H) NMR can also be used to assess chemical purity by detecting any organic impurities. buchem.com Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can provide correlational data between protons and their attached carbons, further confirming the structure and label position. hmdb.ca

Mass Spectrometry (MS) is another indispensable tool for determining isotopic enrichment. wikipedia.orgnih.gov By analyzing the mass-to-charge ratio of the molecule, MS can differentiate between unlabeled mannitol and its ¹³C-labeled isotopologues. For D-Mannitol-1,2-¹³C₂, a mass shift of +2 compared to the unlabeled compound would be expected. sigmaaldrich.com Gas chromatography-mass spectrometry (GC-MS) is often employed for the analysis of volatile derivatives of mannitol, providing both high separation efficiency and sensitive detection of different isotopologues. nih.gov The relative intensities of the mass peaks corresponding to the unlabeled, singly labeled, and doubly labeled species allow for the precise calculation of isotopic purity. nih.gov

High-Performance Liquid Chromatography (HPLC) is frequently used to assess the chemical purity of the compound. lgcstandards.com By separating the sample based on its interaction with a stationary phase, HPLC can detect and quantify any non-mannitol impurities.

The combination of these analytical techniques ensures that the research-grade D-Mannitol-1,2-¹³C₂ meets the high standards required for its use in metabolic studies, providing researchers with a reliable tracer to investigate biological pathways. researchgate.netrsc.orgbuchem.comnih.gov

ParameterAnalytical TechniquePurpose
Identity and Structure ¹H-NMR, ¹³C-NMR, 2D-NMR (e.g., HSQC)Confirms the chemical structure and the precise location of the ¹³C labels. nih.govresearchgate.nethmdb.ca
Chemical Purity HPLC, ¹H-NMR, GC-MSDetects and quantifies any non-mannitol chemical impurities. buchem.comnih.govlgcstandards.com
Isotopic Purity/Enrichment Mass Spectrometry (MS, GC-MS), ¹³C-NMRDetermines the percentage of molecules that are correctly labeled with two ¹³C atoms and quantifies the abundance of other isotopologues. buchem.comnih.govnih.gov

Advanced Analytical Methodologies for D Mannitol 1,2 13c2 Isotopomer Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for 13C-Labeling Pattern Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the precise location of 13C labels within a molecule. nih.gov It provides unparalleled insight into the structural and conformational properties of metabolites. nih.gov

13C-NMR for Positional Enrichment and J-Coupling Analysis

One-dimensional (1D) 13C-NMR spectroscopy is a direct method to identify which carbon atoms within the D-mannitol molecule are enriched with the 13C isotope. The chemical shift of each carbon provides information about its local chemical environment. For instance, in a study of D-[1-13C]-mannitol fermentation, the labeled carbon at the C1 position was identified by its distinct signal at 63.5 ppm. researchgate.net

J-coupling, or spin-spin coupling, provides further structural information by revealing interactions between neighboring nuclei. organicchemistrydata.org The magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled nuclei and their dihedral angles. researchgate.net In 13C-labeled compounds, the one-bond coupling between adjacent 13C atoms (1JCC) is particularly informative. These couplings, typically around 45 Hz in cyclic aldoses, can confirm the contiguity of labeled carbons, a key feature of D-Mannitol-1,2-13C2. researchgate.net While less common for natural abundance studies, the analysis of 2JCC and 3JCC couplings becomes valuable in isotopically labeled molecules for detailed conformational analysis. researchgate.net

Table 1: Illustrative 13C-NMR Data for Labeled Mannitol (B672) and its Metabolites

Compound/Fragment13C Chemical Shift (ppm)Observed Coupling
D-[1-13C]-mannitol63.5-
[3-13C]-propionate10.4-
[4-13C]-butyrate13.5-
[2-13C]-acetate23.5-
[2-13C]-propionate30.9-
[2-13C]-butyrate40.0-
Data sourced from a study on D-[1-13C]-mannitol fermentation by intestinal bacteria. researchgate.net

Multi-Dimensional NMR Techniques for Complex Isotopomer Resolution

While 1D NMR is powerful, complex mixtures of isotopomers often require the enhanced resolution of multi-dimensional NMR experiments. Techniques like 2D Heteronuclear Single Quantum Coherence (HSQC) and Total Correlation Spectroscopy (TOCSY) are invaluable for resolving overlapping signals and establishing connectivity between atoms.

In the context of 13C-labeled carbohydrates, 2D CC-TOCSY experiments are particularly useful. They allow for the transfer of magnetization along the entire carbon backbone, starting from an assigned anomeric carbon, thus enabling the assignment of all carbon resonances within a sugar residue. This is crucial for tracing the metabolic fate of the 13C atoms from this compound as it is converted into various downstream metabolites. The large one-bond 13C-13C couplings facilitate efficient coherence transfer, making these experiments robust for analyzing uniformly labeled compounds.

Mass Spectrometry (MS) for Mass Isotopomer Distribution (MID) Analysis

Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio (m/z) of ions. In the context of stable isotope labeling, MS is employed to analyze the Mass Isotopomer Distribution (MID), which is the relative abundance of molecules with different numbers of 13C atoms. ckisotopes.com This information is critical for quantifying metabolic fluxes. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Derivatization and Fragmentation Analysis

GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds. nih.gov For non-volatile metabolites like mannitol, a chemical derivatization step, such as silylation, is required to increase their volatility. semanticscholar.org Following separation by gas chromatography, the derivatized metabolites are ionized and fragmented in the mass spectrometer.

The fragmentation pattern provides valuable structural information. By analyzing the mass isotopomer distribution of specific fragments, it is possible to deduce the position of the 13C labels within the original molecule. nih.gov For example, in a study of carbon metabolism in Streptomyces parvulus, GC-MS was used to analyze the isotopomer distribution in amino acids derived from 13C-labeled precursors, providing insights into metabolic pathways. asm.org

Table 2: Example of Metabolites Analyzed by GC-MS after 13C Labeling

Metabolite ClassExample Metabolites Detected
Amino AcidsAspartate, Glycine, Serine
SugarsGlucose, Fructose (B13574), Mannitol
Data from a study on Emiliania huxleyi using H13CO3- as a substrate. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Direct Metabolite Profiling

LC-MS is a powerful technique for analyzing a wide range of metabolites directly from biological extracts without the need for derivatization. nih.gov This is particularly advantageous for polar and thermally labile compounds like mannitol and its phosphorylated derivatives. Different LC techniques, such as Hydrophilic Interaction Chromatography (HILIC), are well-suited for separating highly polar compounds. semanticscholar.org

LC-MS analysis of samples from experiments using this compound can reveal the incorporation of the 13C label into a wide array of downstream metabolites. This provides a comprehensive snapshot of the metabolic pathways activated. For instance, LC-MS has been used to trace the metabolism of [1,2-13C2]-glucose, a compound structurally related to mannitol, to understand metabolic fluxes in various biological systems. researchgate.netnih.gov

Tandem Mass Spectrometry (MS/MS) for Positional Isotopomer Information from this compound and its Metabolites

Tandem mass spectrometry, or MS/MS, provides an additional layer of structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. chemie-brunschwig.ch This technique is invaluable for distinguishing between positional isotopomers – molecules that have the same number of 13C labels but at different positions.

In an MS/MS experiment, the mass spectrometer first selects the [M+2] ion of a metabolite derived from this compound. This ion is then fragmented through collision-induced dissociation, and the resulting fragment ions are analyzed. The masses of the fragment ions can reveal the specific locations of the two 13C atoms within the metabolite's structure. This level of detail is crucial for accurately mapping metabolic pathways and understanding the precise biochemical reactions that have occurred. uni-regensburg.de For example, HILIC-MS/MS has been used to identify metabolic intermediates in the biosynthetic pathway of 1-deoxynojirimycin (B1663644) using isotope-labeled glucose. frontiersin.org

Interfacing NMR and MS Data for Comprehensive Isotopic Tracing in this compound Studies

The comprehensive analysis of metabolic pathways using isotopically labeled compounds such as this compound necessitates advanced analytical strategies to accurately trace the fate of the labeled atoms. The integration of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) has emerged as a particularly powerful approach, as these two techniques provide highly complementary data for elucidating metabolite structures and quantifying isotopic enrichment. creative-biostructure.comnih.gov While MS offers exceptional sensitivity for detecting a wide range of metabolites and their isotopologues, NMR provides detailed information on the specific intramolecular position of isotopic labels, which is crucial for distinguishing between isomers and understanding the precise rearrangements of chemical bonds during metabolic conversion. creative-biostructure.comnih.gov

The use of stable isotope tracers is fundamental to moving beyond static metabolic snapshots, which only provide concentration data, to a dynamic understanding of pathway activities and metabolic fluxes. eurisotop.com When a specifically labeled substrate like this compound is introduced into a biological system, the known location of the heavy isotopes at the first and second carbon positions serves as a precise starting point for tracing. This allows researchers to follow the carbon backbone through various biochemical reactions. nih.gov The combination of NMR and MS is critical for resolving the complex data generated in such experiments, enabling the accurate identification of small molecules and the determination of 13C isotopologue distributions. creative-biostructure.com

Methodological Synergy and Data Integration

The successful interfacing of NMR and MS can be achieved through both hardware and software solutions. Hardware setups may involve interfacing liquid chromatography (LC) with both NMR and MS instruments, often using a post-column splitter that directs a small portion of the eluent to the mass spectrometer while the majority flows to the NMR spectrometer. creative-biostructure.com This allows for the near-simultaneous acquisition of data on the same sample fraction.

From a data analysis perspective, specialized software packages are essential for integrating the distinct yet complementary datasets from NMR and MS. mdpi.com Tools like MetaboLabPy and INCA 2.0 are designed for this purpose, enabling researchers to perform metabolic flux analysis (MFA) by combining various data types. mdpi.comresearchgate.net For instance, multiplet analysis from high-resolution 2D-1H, 13C HSQC NMR spectra can be combined with mass isotopomer distributions from GC-MS to derive detailed isotopomer distributions. mdpi.comgithub.io This integrated approach significantly enhances the precision of metabolic flux estimations, with studies showing that combining NMR and MS datasets can improve the precision of calculated fluxes by up to 50%. researchgate.net

The table below summarizes the complementary nature of the two techniques in the context of a this compound tracing study.

Table 1: Complementary Data from NMR and MS for this compound Analysis

Technique Data Provided Strengths Limitations
NMR Spectroscopy Positional information of 13C labels, 13C-13C J-coupling, structural confirmation of metabolites, absolute quantification. creative-biostructure.comnih.govresearchgate.net Non-destructive, highly reproducible, excellent for distinguishing isomers and determining intramolecular label positions. nih.gov Inherently low sensitivity, requires higher analyte concentrations. nih.gov

| Mass Spectrometry (MS) | Mass isotopomer distributions (M, M+1, M+2, etc.), molecular formula confirmation, sensitive metabolite detection. creative-biostructure.combuchem.com | High sensitivity, high throughput, capable of measuring a wide range of metabolite concentrations. creative-biostructure.com | Cannot typically distinguish positional isomers, ionization can be affected by matrix effects. nih.gov |

Detailed Research Findings from Isotopic Tracing

In a typical isotopic tracing experiment, this compound would be introduced as a substrate to a biological system, such as cell cultures or in vivo models. nih.gov Over time, samples would be collected and analyzed by both MS and NMR.

MS Analysis would track the disappearance of the M+2 peak corresponding to this compound and the appearance of M+1 or M+2 peaks in downstream metabolites. This provides a quantitative measure of the rate at which mannitol is consumed and converted into other products. buchem.com

NMR Analysis , particularly 13C NMR, would identify the exact location of the 13C labels in the product molecules. For example, if mannitol is metabolized through glycolysis, the C1-C2 label pair might be observed in metabolites like lactate (B86563) or pyruvate (B1213749). A study on the fermentation of D-[1-13C]-mannitol demonstrated that NMR could identify the specific labeling patterns in resulting short-chain fatty acids, such as [2-13C]-acetate and [3-13C]-propionate. researchgate.net This level of positional detail is critical for confirming metabolic pathways.

The following table illustrates hypothetical, yet plausible, research findings that could be obtained by interfacing NMR and MS in a study using this compound.

Table 2: Example Research Findings from this compound Isotopic Tracing

Initial Tracer Observed Metabolite Detected Isotopomer (via MS) Positional Information (via NMR) Inferred Metabolic Pathway
This compound Fructose-6-phosphate (B1210287) M+2 13C labels detected at C1 and C2 positions. Mannitol metabolism via fructose.
This compound Lactate M+2 13C labels detected at C2 and C3 positions. Glycolysis.
This compound Alanine M+2 13C labels detected at C2 and C3 positions. Glycolysis and subsequent transamination.

By combining the quantitative flux data from MS with the precise positional information from NMR, researchers can build highly accurate and detailed models of metabolic networks, validating pathway connections and discovering novel biochemical transformations. researchgate.netbuchem.com This integrated methodology is indispensable for fully leveraging the insights offered by stable isotope tracers like this compound.

Applications of D Mannitol 1,2 13c2 in Metabolic Pathway Elucidation

Elucidating Central Carbon Metabolism in Diverse Research Organisms

Microbial Metabolism Research (e.g., Bacteria, Fungi) utilizing D-Mannitol-1,2-13C2

In the realm of microbiology, this compound is a key tool for understanding the metabolic adaptability of bacteria and fungi. Many microbes can utilize mannitol (B672) as a carbon source. wikipedia.org

Bacteria: In bacteria like Staphylococcus aureus and Escherichia coli, mannitol is taken up and phosphorylated to mannitol-1-phosphate, which is then converted to fructose-6-phosphate (B1210287) and enters glycolysis. researchgate.netnih.gov Isotope tracing with labeled mannitol has been used to follow its conversion to products like butyrate (B1204436) and propionate (B1217596) by intestinal bacteria. tandfonline.com A specific application involves using uniformly 13C-labeled mannitol to trace the metabolism of intracellular pathogens like Salmonella enterica, as mammalian host cells cannot metabolize it. nih.govplos.orgplos.org This allows for the specific analysis of the pathogen's metabolic activity during infection.

Fungi: In fungi, mannitol metabolism is often part of a cycle that plays a role in stress tolerance and as a storage compound. nih.govnih.govasm.org Studies in fungi like Aspergillus niger and the ectomycorrhizal ascomycete Cenococcum graniforme have used 13C-labeled glucose to elucidate the mannitol cycle. oup.comasm.org The labeling patterns in mannitol and other carbohydrates revealed that a significant portion of carbon is cycled through the mannitol pool. oup.comoup.com

The following table summarizes key findings from microbial research using mannitol as a tracer.

OrganismKey FindingReference
Salmonella entericaUtilizes mannitol, allowing for specific metabolic tracing within host cells. nih.govplos.orgplos.org
Intestinal BacteriaFerments D-mannitol primarily to butyrate and propionate. tandfonline.com
Cenococcum graniformeA large part of glucose carbon is cycled through the mannitol pool to form trehalose. oup.com
Aspergillus nigerMannitol biosynthesis via mannitol-1-phosphate dehydrogenase is crucial for stress tolerance. asm.org

Plant Metabolic Pathways Investigated with this compound Tracing

In plants, mannitol can serve as a primary photosynthetic product, a translocated sugar, and an osmoprotectant. vliz.be While direct studies using this compound are less common than in microbes, the principles of 13C tracing are extensively applied to understand plant carbon metabolism. pnas.org The metabolism of mannitol in plants involves its synthesis from mannose-6-phosphate (B13060355) in source tissues and its subsequent catabolism in sink tissues. vliz.be Isotopic labeling studies help in understanding the allocation of carbon to different metabolites and the influence of environmental stresses, such as drought, on these pathways. frontiersin.org

Mammalian Cell Metabolic Networks Studies (excluding human trials)

While mammalian cells are generally considered unable to metabolize mannitol, this characteristic makes labeled mannitol an excellent control or specific tracer in certain experimental setups. nih.govplos.orgplos.org For instance, in co-culture systems with microbial cells, this compound can be used to exclusively label the microbial metabolism.

However, the broader field of metabolic flux analysis in mammalian cells heavily relies on 13C-labeled substrates. vanderbilt.edu Studies using tracers like [1,2-13C2]glucose have been pivotal in understanding the metabolic reprogramming in cancer cells and in response to various stimuli. nih.gov The analytical techniques and computational models developed for these studies are directly applicable to experiments that might involve this compound in specialized contexts. frontiersin.org

Quantitative Metabolic Flux Analysis 13c Mfa with D Mannitol 1,2 13c2

Experimental Design Strategies for D-Mannitol-1,2-13C2 Tracing Experiments

The success of a 13C-MFA study heavily relies on a well-designed experiment, particularly the choice of the isotopic tracer. frontiersin.org The goal is to select a tracer that maximizes the information obtained, leading to high precision in the calculated flux values for the pathways of interest. nih.govvanderbilt.edu When using this compound as a tracer, the experimental design would focus on biological systems capable of metabolizing mannitol (B672), such as certain bacteria, yeasts, and fungi.

The design process involves creating a mathematical model of the organism's metabolic network and, ideally, performing simulation studies to predict which tracer will provide the best flux resolution. vanderbilt.edu For this compound, the labeling on the first and second carbon atoms provides specific advantages. For example, its metabolism via mannitol 1-phosphate dehydrogenase would introduce a distinctly labeled fructose-6-phosphate (B1210287) into glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP), allowing for precise quantification of the split ratio between these pathways, a task for which [1,2-13C2] labeled hexoses are known to be effective. nih.gov

To enhance the precision and scope of flux analysis, parallel labeling experiments (PLEs) are often employed. sci-hub.sevanderbilt.edu This strategy involves conducting multiple, separate experiments under identical conditions, with the only difference being the isotopic tracer used. sci-hub.se The data from all experiments are then integrated into a single model for a more robust flux estimation. vanderbilt.edu

A hypothetical experimental design for studying a mannitol-producing organism like Lactobacillus fermentum could involve parallel cultures. researchgate.netnih.gov One culture could be fed with unlabeled glucose and fructose (B13574) supplemented with this compound to trace its specific catabolism. A second parallel experiment could utilize [1,2-13C2]glucose, as has been done previously, to analyze the flux from glucose into various products, including mannitol. researchgate.netnih.gov This dual-tracer approach provides complementary information. The [1,2-13C2]glucose experiment reveals the rate of mannitol synthesis, while the this compound experiment quantifies its subsequent catabolism and interaction with central carbon metabolism. Combining these datasets would allow for a comprehensive understanding of both anabolic and catabolic fluxes related to mannitol.

Table 1: Illustrative Design of a Parallel Labeling Experiment

Experiment Primary Carbon Source (Unlabeled) Isotopic Tracer Objective
1Glucose, FructoseThis compoundQuantify mannitol catabolic fluxes and their contribution to central metabolism.
2Fructose, Mannitol[1,2-13C2]GlucoseDetermine the flux split between glycolysis and the Pentose Phosphate Pathway (PPP) and quantify the rate of mannitol synthesis from glucose. researchgate.netnih.gov
3Glucose, Mannitol[U-13C6]FructoseElucidate the contribution of fructose to central metabolism and biosynthetic precursors. nih.gov

While steady-state MFA is powerful, some systems, such as those with very large metabolite pools or slow metabolism, may not reach isotopic steady state in a practical timeframe. vanderbilt.edu In other cases, the interest may lie in the transient metabolic response to a perturbation. For these scenarios, isotopically non-stationary 13C-MFA (INST-MFA) is the preferred method. vanderbilt.edunih.gov

INST-MFA involves collecting samples at multiple time points during the transient phase after the introduction of the 13C tracer. vanderbilt.edu The analysis of the time-dependent changes in the MIDs of intracellular metabolites allows for the estimation of metabolic fluxes and, in some cases, metabolite pool sizes. nih.gov An experiment using this compound would involve introducing the tracer to a culture at metabolic steady state and then rapidly quenching and extracting metabolites at several time points. nih.gov The resulting time-course labeling data is then fit to a system of differential equations that describe the isotopomer dynamics, yielding the flux values. nih.gov This dynamic approach is particularly valuable for studying autotrophic organisms or systems where achieving isotopic equilibrium is challenging. vanderbilt.edu

Parallel Tracer Experiments with this compound and Other Labeled Substrates

Stoichiometric and Isotopomer Modeling for Flux Parameter Estimation

The estimation of metabolic fluxes from 13C labeling data is a model-based process. sci-hub.se The first step is the construction of a stoichiometric model, which is a network of all relevant biochemical reactions in the organism's central metabolism. uni-saarland.de This model defines the relationships between substrates, products, and cofactors for each reaction.

Building upon the stoichiometric model, an isotopomer model is developed. This model explicitly tracks the transfer of every carbon atom through each reaction. frontiersin.org When this compound is the tracer, the model simulates how the 13C labels on carbons 1 and 2 are passed to downstream metabolites. For example, the conversion of mannitol to fructose and its entry into glycolysis will produce uniquely labeled intermediates. The specific labeling pattern of metabolites like pyruvate (B1213749) or proteinogenic amino acids serves as a "fingerprint" of the pathway activities. uni-saarland.de

Fluxes are estimated by using an optimization algorithm to find the set of flux values that minimizes the difference between the experimentally measured MIDs and the MIDs predicted by the model. researchgate.net Software packages based on frameworks like the Elementary Metabolite Unit (EMU) approach are often used to make these complex calculations computationally efficient. uni-saarland.deresearchgate.net

Table 2: Theoretical Mass Isotopomer Distribution (MID) of Pyruvate from this compound This table illustrates how the labeling from this compound would theoretically appear in pyruvate depending on the active metabolic pathway.

Metabolic Pathway Reaction Sequence Expected Pyruvate Labeling Mass Isotopomer Distribution (MID)
GlycolysisMannitol -> Fructose-6-P -> ... -> PyruvateC2 and C3 of pyruvate are labeledM+2 (doubly labeled)
Oxidative PPPMannitol -> Fructose-6-P -> ... -> Ribulose-5-P -> ... -> PyruvateC2 of pyruvate is labeledM+1 (singly labeled)
Non-oxidative PPP (Transketolase/Transaldolase)Mannitol -> Fructose-6-P -> ... -> Rearrangements -> PyruvateMix of M+1 and M+2Complex, depends on flux through multiple reactions

Note: This is a simplified representation. Actual MIDs would be influenced by label dilution from unlabeled sources and the activity of other pathways.

Statistical Validation and Confidence Interval Determination for Estimated Fluxes

A critical final step in 13C-MFA is to assess the quality of the flux estimates. asm.org After a best-fit solution for the fluxes is found, a goodness-of-fit test, typically a chi-squared (χ²) statistical test, is performed. researchgate.net This test compares the residuals between the measured and simulated MIDs against the known measurement error. An acceptable fit indicates that the proposed model and the calculated fluxes are consistent with the experimental data.

Theoretical and Computational Considerations in D Mannitol 1,2 13c2 Tracer Studies

Isotopic Labeling Models and Atom Mapping Matrices for D-Mannitol Metabolism

At the heart of any 13C-MFA study lies a detailed mathematical model of cellular metabolism. This model includes a stoichiometric network of biochemical reactions and, crucially, the atom mappings for each reaction. vanderbilt.eduuni-saarland.de The atom mapping matrices define how each carbon atom in a substrate is transferred to a product molecule during a reaction. For studies involving D-Mannitol-1,2-13C2, it is imperative to construct a model that accurately represents the metabolic pathways through which mannitol (B672) is catabolized.

For instance, in many microorganisms, D-mannitol is first phosphorylated to mannitol-1-phosphate and then oxidized to fructose-6-phosphate (B1210287), which subsequently enters glycolysis. plos.org The atom mapping for these initial reactions is critical. The 13C labels on carbons 1 and 2 of mannitol will be transferred to specific positions in fructose-6-phosphate, and their subsequent distribution through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle provides the data needed to calculate fluxes.

The model must also account for the contributions of other potential carbon sources that might be co-metabolized, as their unlabeled carbons will dilute the isotopic enrichment from this compound. nih.gov The complexity of these models can range from core central carbon metabolism to more comprehensive networks, depending on the research question. uni-saarland.de The generation of isotopomer or mass distribution vectors (MDVs), which describe the fractional abundance of each isotopologue, is the ultimate output of these models and is directly compared to experimental data. nih.gov

Table 1: Example Atom Mapping for Initial D-Mannitol Metabolism

ReactionSubstrateCarbon PositionProductCarbon Position
Mannitol-1-P DehydrogenaseD-Mannitol-1-Phosphate1 (13C)Fructose-6-Phosphate1
2 (13C)2
33
44
55
66
Note: This table provides a simplified representation. The actual atom transitions can be more complex and are defined for every reaction in the metabolic network model.

Optimization Algorithms for Metabolic Flux Parameter Estimation

Once a metabolic model is established and experimental data from this compound labeling are collected, the central computational task is to estimate the unknown intracellular fluxes. This is achieved by solving a non-linear least-squares problem, where the objective is to minimize the difference between the experimentally measured and the model-predicted isotopic labeling patterns. creative-proteomics.comnih.gov

Various optimization algorithms are employed for this purpose. These can be broadly categorized into two approaches:

Gradient-based local optimization: These algorithms iteratively adjust flux values to find a local minimum of the objective function. While computationally efficient, they can sometimes get trapped in local optima, potentially leading to inaccurate flux estimations. psu.edu

Global optimization: These methods aim to find the global minimum of the objective function, providing more confidence in the determined flux distribution. However, they are often more computationally intensive. psu.edu

Hybrid approaches have also been developed to leverage the strengths of both local and global optimization methods. nih.gov The choice of algorithm can significantly impact the accuracy and efficiency of the flux estimation process. psu.edunih.gov Furthermore, statistical validation, often through Monte Carlo simulations, is essential to assess the confidence intervals of the estimated fluxes. asm.org

Optimal Experimental Design (OED) for Maximizing Flux Identifiability with this compound

The precision of the estimated metabolic fluxes is highly dependent on the design of the isotope labeling experiment. nih.gov Optimal Experimental Design (OED) is a computational approach used to select the best isotopic tracer or combination of tracers to maximize the information content of the experimental data, thereby improving the identifiability of the fluxes. vanderbilt.edusci-hub.se

When using this compound, OED can help determine if this specific tracer is sufficient to resolve all fluxes of interest or if parallel labeling experiments with other tracers are necessary. asm.org For example, while this compound might provide excellent resolution for the upper parts of glycolysis and the PPP, other tracers like [U-13C6]glucose might be required to precisely quantify fluxes in the TCA cycle. asm.orgresearchgate.net

OED algorithms typically work by simulating the expected labeling patterns for different tracer inputs and evaluating the sensitivity of these patterns to changes in the metabolic fluxes. vanderbilt.edu The goal is to choose an experimental setup that minimizes the uncertainty in the estimated flux values. oup.com This a priori analysis can save considerable experimental effort and ensure that the collected data are maximally informative. nih.gov The use of parameter continuation methods can also help in accurately computing nonlinear confidence intervals for all fluxes, providing a robust measure of their identifiability. vanderbilt.edu

Software Tools and Computational Platforms for 13C-MFA Data Analysis

The complexity of 13C-MFA necessitates the use of specialized software tools and computational platforms. researchgate.netfrontiersin.org These platforms integrate the various steps of the workflow, from model construction and simulation to flux estimation and statistical analysis. vanderbilt.edu13cflux.net

Several open-source and commercial software packages are available, each with its own set of features and underlying algorithms. Some are designed with graphical user interfaces (GUIs) to be more accessible to researchers without extensive programming expertise. 13cflux.netgithub.io

Table 2: Examples of Software Tools for 13C-MFA

SoftwareKey FeaturesDeveloper/Institution
INCA Capable of both steady-state and isotopically non-stationary MFA. nih.govVanderbilt University
OpenFLUX Utilizes the Elementary Metabolite Units (EMU) framework for efficient computation. uni-saarland.deChalmers University of Technology
13CFLUX2 High-performance simulator often used as a calculation kernel in other platforms. 13cflux.netUniversity of Siegen
WUFlux User-friendly platform with templates for various microbial species. github.ioWashington University in St. Louis
CeCaFLUX Web server for standardized and visual instationary 13C-MFA. oup.comGuizhou Normal University
IsoDesign Software specifically for optimizing the design of 13C-MFA experiments. researchgate.netINSA-Toulouse

These tools automate the generation of balance equations, handle the computational solution for complex networks, and provide frameworks for comprehensive data analysis. nih.gov The development of standardized formats like FluxML aims to improve the interoperability and reproducibility of 13C-MFA models and results across different platforms. researchgate.net The continuous development of these computational tools is crucial for advancing the application of tracers like this compound in metabolic research. vanderbilt.edu

Emerging Research Directions and Future Prospects for D Mannitol 1,2 13c2

Integration with Multi-Omics Data (e.g., Proteomics, Transcriptomics) for Systems Biology Approaches

The true potential of D-Mannitol-1,2-13C2 as a metabolic tracer is realized when its flux data is integrated with other omics datasets within a systems biology framework. nih.govnih.gov Systems biology aims to create a holistic molecular perspective of biological systems by combining data from genomics, transcriptomics, proteomics, and metabolomics. nih.gov This multi-layered approach allows researchers to move beyond simple correlations to build evidence for causation. nih.gov

By using this compound, researchers can precisely quantify the flow of carbon through mannitol-related pathways. This metabolic flux data can then be layered with:

Transcriptomics: Correlating the rate of mannitol (B672) metabolism with the expression levels (mRNA) of genes encoding relevant enzymes and transporters. This can reveal transcriptional regulatory mechanisms that control pathway activity.

Proteomics: Linking metabolic flux to the abundance of key proteins (enzymes, transporters) to understand post-transcriptional and translational regulation.

Metabolomics: Placing the specific flux data from this compound into the broader context of the entire metabolome provides a more complete picture of cellular metabolic reprogramming. mz-at.de

Integrating these diverse datasets remains a significant challenge due to data heterogeneity. However, various computational strategies and tools, such as the web-based platform MetaboAnalyst, have been developed to facilitate this integration, enabling the construction of correlation networks and pathway enrichment analysis. nih.gov Such an integrated approach can uncover how genetic variations or external stimuli propagate through transcriptional and translational changes to ultimately alter metabolic function, providing a comprehensive understanding of the system's response. mdpi.comresearchgate.net

Advancements in Analytical Sensitivity and High-Throughput Methodologies for this compound Analysis

The utility of this compound as a tracer is intrinsically linked to the analytical technologies used for its detection and quantification. Recent breakthroughs in mass spectrometry (MS) and chromatography have significantly enhanced the sensitivity and throughput of metabolomic analyses. mz-at.de

The use of ¹³C-labeled mannitol offers distinct advantages over its unlabeled (¹²C) counterpart, primarily by avoiding interference from endogenous or dietary sources of mannitol, which can confound results. nih.gov A study demonstrated that ¹³C-mannitol had approximately 20-fold lower baseline contamination compared to ¹²C-mannitol in intestinal permeability tests. nih.gov

Key analytical advancements improving this compound analysis include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a cornerstone technique for analyzing polyols. researchgate.net The high sensitivity and selectivity of modern MS instruments, such as the Q Exactive mass spectrometer, allow for precise detection of ¹³C-labeled isotopologues. nih.gov Methods using multiple reaction monitoring (MRM) can specifically track the mass transitions of this compound and its downstream metabolites. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for analyzing metabolites, including polyols, from various sample types. nih.gov

High-Throughput Platforms: The development of automated liquid handlers and 96-well plate-based extraction protocols enables the rapid processing of hundreds of samples, making large-scale tracer experiments more feasible. nih.gov This is crucial for clinical cohort studies and for optimizing bioprocesses. nih.gov

These advancements allow for more reliable and robust quantification of this compound, which is essential for accurate metabolic flux analysis.

Table 1: Comparison of Advanced Analytical Methodologies for this compound Analysis

MethodologyPrincipleKey Advantages for this compound AnalysisReference
LC-MS/MSSeparates compounds via liquid chromatography and detects them based on their mass-to-charge ratio and fragmentation patterns.High sensitivity and selectivity; ability to distinguish between isotopologues; widely used for polyol analysis in biological fluids. nih.govresearchgate.net
GC-MSSeparates volatile compounds via gas chromatography before mass analysis. Often requires derivatization for non-volatile compounds like mannitol.Excellent chromatographic resolution; can be used for a wide range of sample types. nih.gov
High-Throughput AutomationUtilizes robotic liquid handlers and plate-based formats for sample preparation and extraction.Significantly increases sample processing speed, enabling large-scale experiments; reduces manual error and improves reproducibility. nih.gov

Exploration of this compound in Novel Metabolic Contexts and Niche Pathways

While mannitol is known for its roles in osmoprotection and as a storage carbohydrate, this compound tracing can illuminate its function in more specialized contexts.

Microbial Pathogenesis: Research has shown that some gut pathogens, such as Salmonella, can utilize carbon sources like mannitol to expand and compete with commensal microbes during infection. nih.gov Employing this compound as a tracer could precisely quantify the rate at which Salmonella consumes mannitol from its environment, providing critical insights into the metabolic strategies that underpin its virulence.

Biotechnological Production: Heterofermentative lactic acid bacteria are capable of converting fructose (B13574) into D-mannitol with high yields. researchgate.net this compound, or more commonly a ¹³C-labeled precursor like fructose, can be used in metabolic flux analysis to optimize production strains and fermentation conditions, tracing the carbon flow from the substrate to the final product and identifying potential metabolic bottlenecks.

Inborn Errors of Metabolism: Certain genetic disorders lead to abnormal concentrations of polyols in bodily fluids. researchgate.net While analytical methods are established for diagnosis, this compound could be used in a research setting as a probe to dynamically study the dysfunctional pathways in patient-derived cells, offering a deeper understanding of the disease pathophysiology beyond static metabolite measurements.

These examples highlight how this compound can be a powerful tool for investigating the metabolic fate and function of mannitol in diverse and specialized biological systems.

Development of Standardized Workflows for Robust 13C-Mannitol Tracer Experiments in Academic Research

To ensure the reproducibility and reliability of data from tracer studies, the development of standardized workflows is essential. nih.gov A robust workflow for a this compound experiment encompasses several critical stages, from experimental design to data interpretation. nih.govresearchgate.net The lack of standardization has been a barrier to the broader adoption and interpretation of ¹³C-metabolic flux analysis (MFA). nih.gov

A standardized workflow should include:

Experimental Design: This involves defining the biological question, selecting the appropriate cell model or system, and ensuring that experiments are conducted under pseudo-metabolic steady-state conditions, where metabolite concentrations remain relatively constant. researchgate.net

Tracer Administration and Sampling: Precise protocols for introducing this compound and collecting samples at defined time points are crucial for capturing the dynamics of the metabolic network.

Sample Processing and Analysis: Utilizing validated and standardized analytical methods, such as the LC-MS/MS protocols discussed previously, is necessary for generating high-quality, quantitative data. nih.govfssai.gov.in

Data Processing and Flux Calculation: The use of integrated software frameworks is key to overcoming the complexity of data analysis. nih.gov Tools like the Omix visualization software provide graphical interfaces to model metabolic networks, analyze isotopic labeling patterns, and calculate metabolic fluxes, moving away from fragmented, multi-application processes. nih.gov

Interpretation and Reporting: Following established guidelines for interpreting and reporting ¹³C labeling data ensures clarity and allows for cross-study comparisons. researchgate.net

Adherence to such standardized workflows will enhance the rigor and impact of research utilizing this compound, making the powerful technique of ¹³C-MFA more accessible and productive for the broader academic community. nih.gov

Table 2: Key Stages of a Standardized Workflow for ¹³C-Mannitol Tracer Experiments

StageObjectiveKey ConsiderationsReference
1. Experimental DesignTo create a robust plan that addresses the specific research question.Selection of appropriate model system; achieving pseudo-metabolic steady state; defining labeling duration and time points. researchgate.net
2. Analytical PhaseTo accurately quantify the tracer and its labeled downstream metabolites.Use of validated, high-sensitivity methods (e.g., LC-MS/MS); inclusion of quality controls and internal standards. nih.govresearchgate.net
3. Data Analysis & Flux CalculationTo process raw data and compute metabolic flux rates.Correction for natural isotope abundance; use of integrated software for modeling and flux quantification. nih.gov
4. Interpretation & ReportingTo derive biological insights and ensure transparency.Relating flux changes to cellular physiology; clear reporting of methods, data, and models used. researchgate.net

Q & A

Q. What are the primary research applications of D-Mannitol-1,2-¹³C₂ in metabolic studies?

D-Mannitol-1,2-¹³C₂ is used as a stable isotope tracer to investigate carbon flux in metabolic pathways such as glycolysis, gluconeogenesis, and the pentose phosphate pathway. Its ¹³C labeling allows precise tracking of carbon atom redistribution via techniques like nuclear magnetic resonance (NMR) or mass spectrometry (MS). For example, in microbial studies, it can elucidate how carbon from mannitol is partitioned into biomass versus energy production under stress conditions .

Methodological Consideration: Use pulse-chase experiments with labeled mannitol to trace isotopic incorporation into downstream metabolites. Validate with isotopomer spectral analysis (ISA) to quantify pathway activity .

Q. How is D-Mannitol-1,2-¹³C₂ synthesized, and what are the critical isotopic purity considerations?

Synthesis typically involves enzymatic or chemical methods to introduce ¹³C at positions 1 and 2. For example, enzymatic reduction of D-fructose-1,2-¹³C₂ using mannitol dehydrogenase ensures site-specific labeling. Isotopic purity (>99% ¹³C enrichment) must be verified via high-resolution MS or ¹³C-NMR to avoid interference from natural abundance isotopes .

Methodological Consideration: Collaborate with specialized isotope synthesis facilities and validate purity using multi-dimensional NMR (e.g., HSQC) to confirm labeling specificity .

Advanced Research Questions

Q. How can researchers design experiments using D-Mannitol-1,2-¹³C₂ to minimize isotopic dilution and ensure accurate metabolic flux analysis?

Isotopic dilution occurs when unlabeled metabolites dilute the tracer, skewing flux calculations. To mitigate this:

  • Use in vitro systems (e.g., cell lysates) with controlled substrate concentrations.
  • Apply kinetic modeling (e.g., metabolic control analysis) to account for pool sizes and turnover rates.
  • Validate with parallel experiments using uniformly labeled ¹³C-mannitol to compare flux distributions .

Data Contradiction Tip: If flux results conflict with literature, check for compartmentalization (e.g., mitochondrial vs. cytosolic mannitol utilization) or species-specific pathway variations .

Q. What are the challenges in interpreting NMR or mass spectrometry data from D-Mannitol-1,2-¹³C₂ tracer studies, and how can they be addressed?

  • NMR Challenges: Overlapping peaks from adjacent ¹³C nuclei can obscure signals. Use 2D NMR (e.g., ¹³C-¹H HSQC) or spectral deconvolution software to resolve ambiguities .
  • MS Challenges: Natural abundance ¹³C (1.1%) can mimic low-level labeling. Correct data using isotopic correction algorithms (e.g., IsoCor) and include unlabeled controls .

Methodological Validation: Cross-validate results with complementary techniques, such as isotopically labeled glucose tracers, to confirm pathway consistency .

Q. How can researchers optimize experimental protocols for dynamic metabolic profiling using D-Mannitol-1,2-¹³C₂ in complex biological systems (e.g., tumors or microbial communities)?

  • Use time-resolved sampling to capture transient metabolic states.
  • Combine with ¹³C metabolic flux analysis (MFA) software (e.g., INCA or OpenFLUX) to model dynamic flux changes.
  • Account for system heterogeneity (e.g., tumor microenvironment variability) by integrating spatial -omics data (e.g., MALDI imaging) .

Data Contradiction Tip: Discrepancies between in vivo and in vitro results may arise from transport limitations or regulatory cross-talk. Use genetic knockouts (e.g., mannitol transporter-deficient strains) to isolate specific pathway contributions .

Tables for Reference

Table 1 : Key Analytical Parameters for D-Mannitol-1,2-¹³C₂ Studies

ParameterNMR ApproachMS Approach
Isotopic Purity Validation¹³C-HSQC, DEPT-135High-resolution FT-ICR MS
Flux Quantification¹³C-Isotopomer Network ModelIsotopic Spectral Analysis
Signal Interference2D NMR for peak resolutionNatural abundance correction
Sources

Table 2 : Common Pitfalls and Solutions in ¹³C Tracer Studies

PitfallSolution
Isotopic dilutionUse kinetic modeling + controlled substrates
CompartmentalizationSubcellular fractionation + spatial -omics
Data variabilityCross-validation with complementary tracers
Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.